molecular formula C16H15NO B14213576 1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 792122-70-4

1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14213576
CAS No.: 792122-70-4
M. Wt: 237.30 g/mol
InChI Key: NJIPIQFSGMFPIR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the class of quinolinones This compound is characterized by the presence of a quinoline ring system fused with a dihydroquinolinone moiety and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst such as polyphosphoric acid or sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure but different position of the dihydroquinolinone moiety.

    1-(4-Methylphenyl)-3,4-dihydroisoquinolin-2(1H)-one: Isoquinoline derivative with similar substituents.

    1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-thione: Thione analog with sulfur replacing the oxygen atom.

Uniqueness

1-(4-Methylphenyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

792122-70-4

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-(4-methylphenyl)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C16H15NO/c1-12-6-9-14(10-7-12)17-15-5-3-2-4-13(15)8-11-16(17)18/h2-7,9-10H,8,11H2,1H3

InChI Key

NJIPIQFSGMFPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CCC3=CC=CC=C32

Origin of Product

United States

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